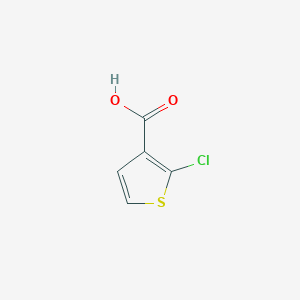

2-chlorothiophene-3-carboxylic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chlorothiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClO2S/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVPSOCOJRCNIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394798 | |

| Record name | 2-chlorothiophene-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53935-71-0 | |

| Record name | 2-chlorothiophene-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorothiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-Chlorothiophene-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and key experimental protocols related to 2-chlorothiophene-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science.

Introduction

This compound is a substituted thiophene derivative. Its structural features, including the presence of a carboxylic acid group and a chlorine atom on the thiophene ring, make it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and functional organic materials. The regiochemistry of the substituents offers unique reactivity and potential for diverse chemical transformations.

Physicochemical Properties

The properties of this compound have been compiled from various sources. The data presented below is a combination of experimentally determined and computationally predicted values.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₃ClO₂S | PubChem[1] |

| Molecular Weight | 162.59 g/mol | PubChem[1] |

| CAS Number | 53935-71-0 | ChemicalBook, Moldb[2][3] |

| Appearance | Solid (form may vary) | --- |

| Boiling Point | 280.9°C at 760 mmHg (Predicted) | Moldb[2] |

| Melting Point | Not available | --- |

| Solubility | Soluble in organic solvents, insoluble in water. | BenchChem[4] |

| pKa | Not available | --- |

| XLogP3 | 2.1 | PubChem[1] |

| Topological Polar Surface Area | 65.5 Ų | PubChem[1] |

Spectral Data

Detailed experimental spectra for this compound are not widely available in the public domain. However, the expected spectral characteristics can be inferred from the structure and general principles of spectroscopy.

Table 2: Expected Spectral Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons on the thiophene ring (δ 7.0-8.5 ppm).- A broad singlet for the carboxylic acid proton (δ 10-13 ppm). |

| ¹³C NMR | - Signals for the thiophene ring carbons (δ 120-140 ppm).- A signal for the carboxylic acid carbonyl carbon (δ 165-185 ppm). |

| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹).- A strong C=O stretch from the carbonyl group (1680-1710 cm⁻¹).- C-Cl and C-S stretching vibrations. |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z corresponding to the molecular weight.- An M+2 peak with approximately one-third the intensity of the M⁺ peak, characteristic of a chlorine-containing compound.- Fragmentation pattern showing the loss of -COOH and other fragments.[5] |

Synthesis of this compound

A direct and high-yield synthesis of this compound is not prominently described in the literature, likely due to the preferential reactivity of the 5-position of the 2-chlorothiophene ring in electrophilic and metalation reactions. However, a plausible and effective two-step synthetic route can be proposed, starting from the commercially available 2-chlorothiophene. This pathway involves the introduction of a functional group at the 3-position, followed by its conversion to a carboxylic acid.

The proposed synthetic pathway is as follows:

-

Chloromethylation of 2-chlorothiophene to yield 2-chloro-3-(chloromethyl)thiophene.

-

Oxidation of the chloromethyl group to a carboxylic acid.

Below is a diagram illustrating this proposed synthetic workflow.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

The following are detailed experimental protocols for the proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-Chloro-3-(chloromethyl)thiophene (Chloromethylation)

This protocol is adapted from established chloromethylation procedures for thiophene derivatives.[4][6]

-

Materials and Reagents:

-

2-Chlorothiophene

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid (HCl)

-

Zinc Chloride (ZnCl₂), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel

-

Ice bath

-

-

Procedure:

-

In a round-bottom flask, suspend anhydrous zinc chloride (catalytic amount) in dichloromethane.

-

Cool the mixture in an ice bath and add 2-chlorothiophene.

-

Slowly add a mixture of paraformaldehyde and concentrated hydrochloric acid to the stirred solution, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC.

-

Once the reaction is complete, carefully quench the reaction by pouring it into ice water.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-3-(chloromethyl)thiophene.

-

The product can be purified by vacuum distillation.

-

Step 2: Synthesis of this compound (Oxidation)

This protocol is a general method for the oxidation of benzylic-type halides to carboxylic acids using potassium permanganate.[7][8][9][10]

-

Materials and Reagents:

-

2-Chloro-3-(chloromethyl)thiophene

-

Potassium Permanganate (KMnO₄)

-

Pyridine

-

Water

-

Sodium Bisulfite (NaHSO₃)

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl Ether

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-3-(chloromethyl)thiophene in a mixture of pyridine and water.

-

Heat the mixture to reflux and add potassium permanganate portion-wise over several hours. The purple color of the permanganate will disappear as it is consumed.

-

Continue heating under reflux until the reaction is complete (monitor by TLC). A brown precipitate of manganese dioxide (MnO₂) will form.

-

Cool the reaction mixture to room temperature and filter off the manganese dioxide.

-

To the filtrate, add sodium bisulfite to destroy any excess permanganate.

-

Acidify the solution with concentrated hydrochloric acid to a pH of approximately 1-2. This will precipitate the carboxylic acid.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements:

-

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.

-

Use a NIOSH-approved respirator if ventilation is inadequate.

-

-

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible substances.

-

Keep the container tightly closed.

-

Conclusion

References

- 1. This compound | C5H3ClO2S | CID 3662728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 53935-71-0 | this compound - Moldb [moldb.com]

- 3. This compound | 53935-71-0 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. nbinno.com [nbinno.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Potassium Permanganate [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Molecular Structure of 2-Chlorothiophene-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-based compounds are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and unique electronic properties.[1][2] The introduction of various substituents onto the thiophene ring allows for the fine-tuning of their physicochemical and pharmacological profiles.[3][4] This guide provides a comprehensive technical overview of 2-chlorothiophene-3-carboxylic acid, a halogenated thiophene derivative with potential applications in drug discovery and organic synthesis. While specific data for this isomer is not extensively documented, this paper compiles available information and provides predicted data based on established chemical principles to serve as a valuable resource for researchers. Thiophene and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5]

Molecular Structure and Properties

This compound is a disubstituted thiophene with a chlorine atom at the 2-position and a carboxylic acid group at the 3-position. The presence and positioning of these functional groups significantly influence the molecule's reactivity and biological interactions.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. Experimental values are provided where available, alongside predicted values derived from computational models and spectral data of analogous compounds.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 53935-71-0 | |

| Molecular Formula | C₅H₃ClO₂S | |

| Molecular Weight | 162.59 g/mol | |

| Appearance | White to off-white solid (Predicted) | |

| Melting Point | Not available | |

| Boiling Point | 280.9 °C at 760 mmHg (Predicted) | |

| Solubility | Soluble in organic solvents like DMSO and methanol (Predicted) |

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet (broad) | 1H | -COOH |

| ~7.5-7.7 | Doublet | 1H | H-5 |

| ~7.1-7.3 | Doublet | 1H | H-4 |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | C=O |

| ~130-135 | C-5 |

| ~128-132 | C-2 |

| ~125-129 | C-4 |

| ~123-127 | C-3 |

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2800-3300 | Broad | O-H stretch (carboxylic acid) |

| 1680-1710 | Strong | C=O stretch (carboxylic acid) |

| 1400-1450 | Medium | C=C stretch (aromatic) |

| 1200-1300 | Strong | C-O stretch |

| 700-800 | Strong | C-Cl stretch |

| 600-700 | Medium | C-S stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 162/164 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 145/147 | Medium | [M-OH]⁺ |

| 117/119 | High | [M-COOH]⁺ |

| 82 | Medium | [C₄H₂S]⁺ |

Synthesis and Reactivity

Proposed Synthetic Pathway

The proposed synthesis involves the initial preparation of a 3-substituted thiophene that can direct lithiation to the 2-position, followed by chlorination and subsequent conversion of the directing group to a carboxylic acid. A logical approach would be the carboxylation of 2-chlorothiophene via a lithiated intermediate.

Detailed Experimental Protocol (Proposed)

Step 1: Lithiation of 2-Chlorothiophene

-

To a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), slowly add n-butyllithium (1.05 eq).

-

Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.

-

Slowly add a solution of 2-chlorothiophene (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. The reaction mixture is typically stirred for 1-2 hours at this temperature to ensure complete deprotonation at the 3-position. The regioselectivity is directed by the chloro substituent.

Step 2: Carboxylation

-

Bubble dry carbon dioxide gas through the solution of the lithiated intermediate at -78 °C, or pour the reaction mixture over an excess of crushed dry ice.

-

Allow the mixture to slowly warm to room temperature with continuous stirring.

Step 3: Work-up and Purification

-

Quench the reaction with water.

-

Separate the aqueous and organic layers.

-

Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Applications in Drug Development and Research

Thiophene-containing molecules are prevalent in a number of approved drugs, demonstrating their importance as pharmacophores.[1][2] They are found in drugs with anti-inflammatory, antimicrobial, anticancer, and anticonvulsant activities.[4]

Potential Biological Activities

While specific biological data for this compound is limited, related structures suggest potential areas of interest:

-

Antimicrobial Activity: Various chlorothiophene derivatives have been investigated for their antimicrobial properties.[5][13] The combination of a halogen and a carboxylic acid on the thiophene ring could lead to compounds with activity against a range of bacterial and fungal pathogens.

-

Anti-inflammatory Effects: Thiophene carboxylic acids are known to exhibit anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[4]

-

Anticancer Potential: The thiophene scaffold is present in several anticancer agents.[1] The unique electronic properties of the substituted thiophene ring can facilitate interactions with various biological targets involved in cancer progression.

Role as a Synthetic Intermediate

This compound can serve as a versatile building block in the synthesis of more complex molecules. The carboxylic acid moiety can be readily converted to other functional groups such as esters, amides, and acid chlorides, providing a handle for further molecular elaboration. The chlorine atom can also participate in cross-coupling reactions, allowing for the introduction of diverse substituents.

Conclusion

This compound represents a molecule of significant interest for medicinal chemists and drug development professionals. While comprehensive experimental data is currently sparse, this guide provides a robust foundation based on predicted properties and established synthetic methodologies. The unique substitution pattern of this compound offers opportunities for the development of novel therapeutic agents and serves as a valuable synthon for the creation of complex molecular architectures. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully explore their potential.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]

- 6. benchchem.com [benchchem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Multivariate investigation of 1H and 13C NMR shifts of 2‐ and 3‐substituted furans, thiophenes, selenophenes and tellurophenes (1990) | Cynthia Ebert | 10 Citations [scispace.com]

- 9. 2-Chlorothiophene(96-43-5) 13C NMR spectrum [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. uwindsor.ca [uwindsor.ca]

- 12. Directed metallation of certain thiophen compounds - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

Technical Guide: 2-Chlorothiophene-3-carboxylic Acid (CAS No. 53935-71-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorothiophene-3-carboxylic acid is a halogenated heterocyclic compound. While not widely studied for its own biological activity, it holds significant relevance in the pharmaceutical industry, particularly in the manufacturing of anticoagulant medications. It is a known process-related impurity in the synthesis of Rivaroxaban, a direct Factor Xa inhibitor.[1][2][3][4] Understanding the physicochemical properties, synthesis, and analytical detection of this compound is crucial for quality control and regulatory compliance in drug development and manufacturing.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 53935-71-0 | [5] |

| Molecular Formula | C₅H₃ClO₂S | [5] |

| Molecular Weight | 162.59 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| Appearance | White to off-white solid (predicted) | |

| Purity (typical) | ≥97% | [6] |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Peaks/Signals |

| ¹H NMR (CDCl₃) | - ~11-13 ppm (singlet, 1H, -COOH)- ~7.0-7.5 ppm (doublet, 1H, thiophene ring H)- ~7.5-8.0 ppm (doublet, 1H, thiophene ring H) |

| ¹³C NMR (CDCl₃) | - ~165-175 ppm (-COOH)- ~125-140 ppm (4 carbons of the thiophene ring) |

| FT-IR (KBr, cm⁻¹) | - ~2500-3300 (broad, O-H stretch)- ~1680-1710 (strong, C=O stretch)- ~1400-1450 (C=C stretch, thiophene ring)- ~1210-1320 (C-O stretch)- ~700-800 (C-Cl stretch) |

| Mass Spectrometry (EI) | - m/z ~162/164 (M⁺, Molecular ion peak with isotopic pattern for Cl)- m/z ~145/147 ([M-OH]⁺)- m/z ~117/119 ([M-COOH]⁺) |

Synthesis Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not prominently published, a plausible and effective method can be derived from established organometallic procedures used for its isomers, such as 5-chlorothiophene-2-carboxylic acid.[7][8] The proposed synthesis involves the selective metallation of the precursor, 2-chlorothiophene, followed by carboxylation.

Synthesis of Precursor: 2-Chlorothiophene

A common method for the synthesis of 2-chlorothiophene involves the chlorination of thiophene.

Experimental Protocol:

-

In a mechanically stirred reaction vessel, add 30% hydrochloric acid (600 ml), thiophene (100g), and triethylamine (2ml).[9]

-

Cool the mixture to a temperature between -10°C and 0°C.[9]

-

Slowly add 30% hydrogen peroxide (140g) dropwise over 8-10 hours, maintaining the low temperature.[9]

-

After the addition is complete, allow the reaction to incubate at this temperature for 10 hours.[9]

-

Once the incubation is complete, allow the layers to separate. The aqueous layer is extracted twice with ethyl acetate (100ml portions).[9]

-

The organic layers are combined and washed with a saturated saltwater solution.[9]

-

The solvent is then removed by evaporation to yield 2-chlorothiophene.[9]

Proposed Synthesis of this compound

This proposed method utilizes lithiation followed by carboxylation.

Experimental Protocol:

-

Dissolve 2-chlorothiophene in a dry, aprotic solvent such as anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature, typically -78°C, using a dry ice/acetone bath.

-

Slowly add a stoichiometric equivalent of a strong base, such as n-butyllithium (n-BuLi), to deprotonate the thiophene ring, preferentially at the 3-position.

-

Stir the reaction mixture at this low temperature for a designated period (e.g., 1-2 hours) to ensure complete lithiation.

-

Introduce a stream of dry carbon dioxide gas into the reaction mixture, or pour the mixture over crushed dry ice.

-

Allow the reaction to warm to room temperature, which will quench the reaction.

-

Acidify the mixture with an aqueous acid solution (e.g., 1M HCl) to protonate the carboxylate.

-

Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization.

Analytical Workflow for Impurity Profiling

As this compound is a known impurity in Rivaroxaban, a robust analytical method is required for its detection and quantification in the active pharmaceutical ingredient (API). A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a standard approach.[1][3]

Experimental Protocol: RP-HPLC Method

The following is a representative protocol for the analysis of Rivaroxaban and its impurities.

-

Chromatographic System: An HPLC system equipped with a photodiode array (PDA) detector.[1]

-

Column: A C18 Thermo ODS Hypersil column (4.6 x 250 mm, 5 µm) is effective for separation.[1]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and monobasic potassium phosphate buffer (pH 2.9) in a 30:70 (v/v) ratio.[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection Wavelength: 249 nm.[1]

-

Sample Preparation:

-

Prepare a stock solution of the Rivaroxaban API in a suitable diluent.

-

Prepare a reference standard solution of this compound.

-

Create spiked samples by adding known amounts of the impurity standard to the API solution to verify retention time and resolution.

-

-

Analysis: Inject the samples into the HPLC system and record the chromatograms. The impurity is identified by its retention time compared to the reference standard and quantified based on its peak area.

Role in Drug Development

The primary significance of this compound in drug development is its status as a process-related impurity. Regulatory bodies require strict control over impurities in pharmaceutical products. Therefore, having access to well-characterized reference standards of potential impurities is essential for:

-

Method Development and Validation: To develop and validate analytical methods capable of detecting and quantifying the impurity at very low levels.

-

Quality Control: For routine testing of batches of the API to ensure they meet the required purity specifications.

-

Stability Studies: To monitor the formation of impurities under various storage conditions.

Conclusion

This compound is a key compound for quality control in the manufacturing of Rivaroxaban. While it is not a therapeutic agent itself, a thorough understanding of its properties, synthesis, and analysis is indispensable for pharmaceutical scientists and professionals involved in the development and production of this life-saving anticoagulant medication. The protocols and data presented in this guide provide a foundational resource for these applications.

References

- 1. Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)® - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 4. CN105738489A - Method for determining rivaroxaban and impurities thereof through adopting liquid chromatography - Google Patents [patents.google.com]

- 5. This compound | C5H3ClO2S | CID 3662728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 8. CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid - Google Patents [patents.google.com]

- 9. CN103497172A - Synthetic method of 2-chlorothiophene - Google Patents [patents.google.com]

physical and chemical properties of 2-chlorothiophene-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorothiophene-3-carboxylic acid, with the chemical formula C₅H₃ClO₂S, is a halogenated heterocyclic compound that holds significant interest within the fields of medicinal chemistry and materials science. Its structural motif, featuring a thiophene ring substituted with both a chlorine atom and a carboxylic acid group, makes it a versatile building block for the synthesis of more complex molecules, including pharmacologically active agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its potential applications.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some experimental data is available, certain properties are predicted based on computational models and data from structurally similar compounds.

| Property | Value | Source |

| Molecular Formula | C₅H₃ClO₂S | --INVALID-LINK--[1] |

| Molecular Weight | 162.59 g/mol | --INVALID-LINK--[1][2] |

| CAS Number | 53935-71-0 | --INVALID-LINK--[1] |

| Boiling Point | 280.9 °C at 760 mmHg | --INVALID-LINK--[2] |

| Melting Point | Data not available (Melting point of isomer 3-chlorothiophene-2-carboxylic acid is 186-190 °C) | --INVALID-LINK--[3][4] |

| pKa (Predicted) | ~3-4 | Inferred from related carboxylic acids |

| Solubility | Sparingly soluble in DMSO and methanol. Insoluble in water and non-polar organic solvents. | --INVALID-LINK--[3] |

| Appearance | White to off-white crystalline powder (based on related compounds) | --INVALID-LINK--[5] |

Synthesis and Reactivity

The synthesis of this compound can be approached through various synthetic routes, often involving the modification of a pre-existing thiophene ring. One potential pathway involves the ortho-lithiation of 2-chlorothiophene followed by carboxylation.

Experimental Protocol: Synthesis of this compound (Proposed)

This protocol is based on established methods for the functionalization of thiophenes.

Materials:

-

2-Chlorothiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry diethyl ether or tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl), aqueous solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Under an inert atmosphere (argon or nitrogen), a solution of 2-chlorothiophene in dry diethyl ether or THF is cooled to -78 °C in a dry ice/acetone bath.

-

A solution of n-butyllithium in hexanes is added dropwise to the cooled solution while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

-

The reaction mixture is then poured over an excess of crushed dry ice, which has been placed in a separate flask.

-

The mixture is allowed to warm to room temperature, and the excess solvent is removed under reduced pressure.

-

The resulting residue is dissolved in water and acidified with a hydrochloric acid solution to a pH of approximately 2-3.

-

The precipitated solid is collected by filtration, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Logical Workflow for the Proposed Synthesis:

Caption: Proposed synthesis workflow for this compound.

Reactivity

The reactivity of this compound is dictated by its functional groups. The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction. The thiophene ring can participate in electrophilic aromatic substitution reactions, although the presence of the electron-withdrawing carboxylic acid and chloro groups deactivates the ring towards such reactions. The chlorine atom can be displaced via nucleophilic aromatic substitution under certain conditions or participate in cross-coupling reactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the two protons on the thiophene ring. The coupling constant between these two protons would be characteristic of ortho-coupling in a thiophene ring. The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift (δ 10-13 ppm), which would be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum would display five distinct signals. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of δ 165-185 ppm.[6] The four carbons of the thiophene ring would appear in the aromatic region (δ 120-140 ppm), with the carbon bearing the chlorine atom showing a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit the following characteristic absorption bands:

-

A broad O-H stretching band from the carboxylic acid group, typically in the region of 2500-3300 cm⁻¹.[7]

-

A strong C=O stretching band from the carbonyl group of the carboxylic acid, expected around 1710-1760 cm⁻¹.[7]

-

C-O stretching and O-H bending vibrations from the carboxylic acid group in the fingerprint region.

-

C-H stretching vibrations from the thiophene ring protons, typically above 3000 cm⁻¹.

-

C=C stretching vibrations of the thiophene ring in the region of 1400-1600 cm⁻¹.

-

A C-Cl stretching vibration, which is expected in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z corresponding to its molecular weight (162.59 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak would be observed. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the carboxyl group (-COOH, M-45).[8]

Applications in Drug Development

Thiophene-based compounds are prevalent in a wide range of pharmaceuticals due to their bioisosteric relationship with the benzene ring and their ability to engage in various biological interactions. 2-Aminothiophene-3-carboxylic acid derivatives have been investigated as potential cytostatic agents. The presence of a chlorine atom in this compound can enhance lipophilicity and metabolic stability, making it an attractive scaffold for the design of new therapeutic agents. For instance, the related isomer, 5-chlorothiophene-2-carboxylic acid, is a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban.

Potential Signaling Pathway Involvement (Hypothetical):

Given the structural similarities to known kinase inhibitors and other signaling modulators, derivatives of this compound could potentially be designed to target various signaling pathways implicated in diseases such as cancer or inflammation. A hypothetical interaction is depicted below.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

This compound is a valuable chemical entity with significant potential for applications in drug discovery and materials science. While comprehensive experimental data for this specific isomer is somewhat limited in publicly accessible literature, this guide provides a solid foundation of its known and predicted properties, along with a proposed synthetic route. Further research into the experimental characterization and exploration of its reactivity will undoubtedly unlock new opportunities for the utilization of this versatile building block. Researchers are encouraged to use the information presented herein as a starting point for their investigations into the promising chemistry of this compound.

References

- 1. This compound | C5H3ClO2S | CID 3662728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 53935-71-0 | this compound - Moldb [moldb.com]

- 3. 59337-89-2 CAS MSDS (3-Chlorothiophene-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 3-Chlorothiophene-2-carboxylic acid 97 59337-89-2 [sigmaaldrich.com]

- 5. L13560.03 [thermofisher.com]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

2-chlorothiophene-3-carboxylic acid literature review

An In-depth Technical Guide to 2-Chlorothiophene-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS No. 53935-71-0), a heterocyclic building block of interest in organic synthesis and pharmaceutical development. This document details its chemical properties, a plausible synthetic route with a detailed experimental protocol, expected spectroscopic characteristics, and its role as a process-related impurity in the manufacturing of the anticoagulant drug Rivaroxaban.

Chemical and Physical Properties

This compound is a chlorinated thiophene derivative. Its core structure is a five-membered aromatic ring containing one sulfur atom, substituted with a chlorine atom and a carboxylic acid group at the 2- and 3-positions, respectively. The quantitative properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 53935-71-0 | [1][2] |

| Molecular Formula | C₅H₃ClO₂S | [1][2] |

| Molecular Weight | 162.59 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-chloro-3-thiophenecarboxylic acid, Rivaroxaban Impurity 135 | [1] |

Safety and Hazard Information

The compound is classified with several hazards according to the Globally Harmonized System (GHS). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used when handling this chemical.

| Hazard Code | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H318 | Causes serious eye damage |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

| Source:[1] |

Synthesis of this compound

To achieve carboxylation at the C3 position, a directed metalation strategy would likely be required, or separation from a mixture of isomers. Below is a proposed experimental protocol based on general methods for thiophene carboxylation via lithiation.

Proposed Experimental Protocol: Carboxylation of 2-Chlorothiophene

This protocol is a general representation and would require optimization to favor the desired 3-carboxylated product and to characterize the resulting isomeric mixture.

Materials:

-

2-Chlorothiophene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Dry ice (solid CO₂)

-

Hydrochloric acid (HCl), e.g., 3 M aqueous solution

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A three-necked, oven-dried, 500 mL round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. The system is flushed with dry nitrogen.

-

Initial Solution: Add 2-chlorothiophene (e.g., 10 mmol, 1.19 g) to 100 mL of anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 equivalents, 11 mmol, 4.4 mL of 2.5 M solution in hexanes) dropwise to the stirred solution via syringe, ensuring the internal temperature remains below -70 °C.

-

Stirring: After the addition is complete, stir the resulting mixture at -78 °C for 1 hour.

-

Carboxylation: Crush a sufficient quantity of dry ice in a separate dry flask. Rapidly transfer the reaction mixture onto the crushed dry ice via a cannula under a positive pressure of nitrogen.

-

Quenching: Allow the mixture to warm to room temperature. The excess CO₂ will sublime.

-

Acidification: Once at room temperature, slowly add 50 mL of 3 M HCl to the reaction mixture to protonate the carboxylate salt. Stir until all solids dissolve.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing & Drying: Combine the organic layers and wash with water (50 mL) followed by brine (50 mL). Dry the organic phase over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid will likely be a mixture of this compound and the major isomer, 2-chlorothiophene-5-carboxylic acid. Purification via fractional crystallization or column chromatography would be necessary to isolate the desired product.

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Analysis (Expected Data)

No experimental spectra for this compound have been identified in the literature. The following are expected characteristics based on the structure and data from analogous compounds.

| Technique | Expected Characteristics |

| ¹H NMR | Two doublets are expected in the aromatic region (~7.0-8.0 ppm) corresponding to the two protons on the thiophene ring. A very broad singlet for the carboxylic acid proton would appear far downfield (>10 ppm). The coupling constant (J-value) between the two ring protons would be characteristic of ortho-coupling in a thiophene ring. |

| ¹³C NMR | Five signals are expected: one for the carbonyl carbon (~160-180 ppm), and four for the thiophene ring carbons. The carbon bearing the chlorine (C2) and the carbon bearing the carboxyl group (C3) would be significantly shifted compared to unsubstituted thiophene. |

| Infrared (IR) Spectroscopy | A very broad absorption band from ~2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. A strong, sharp absorption band for the carbonyl (C=O) stretch is expected around 1680-1710 cm⁻¹. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would show a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope. A major fragment would likely be the loss of the carboxyl group (M-45). |

Role in Drug Development: An Impurity in Rivaroxaban Synthesis

This compound is not a primary building block for known pharmaceuticals. Instead, its significance in drug development is primarily related to its status as a process-related impurity in the synthesis of Rivaroxaban , an orally active anticoagulant that directly inhibits Factor Xa.

The key thiophene-containing intermediate for Rivaroxaban synthesis is 5-chlorothiophene-2-carboxylic acid . However, the industrial synthesis of this intermediate can sometimes produce isomeric impurities, including 3-chlorothiophene-2-carboxylic acid and 4-chlorothiophene-2-carboxylic acid. If these impurities are present in the starting material, they can be carried through the synthetic steps, leading to the formation of Rivaroxaban-related impurities that must be controlled and quantified to meet regulatory standards. Therefore, this compound serves as an important reference standard for quality control in the manufacturing of Rivaroxaban.

References

The Dawn of Thiophene Carboxylic Acids: A Technical Chronicle of Discovery and Synthesis

For Immediate Release

This technical guide delves into the core of thiophene carboxylic acid discovery and history, providing researchers, scientists, and drug development professionals with an in-depth exploration of their synthesis and evolution. From the serendipitous discovery of the parent thiophene ring to the development of key carboxylic acid derivatives, this paper charts the historical journey and provides detailed experimental insights into this pivotal class of heterocyclic compounds.

The Serendipitous Discovery of Thiophene: A Prelude to Carboxylic Acids

This discovery immediately sparked immense interest in the chemistry of this new aromatic compound, paving the way for the exploration of its derivatives, including the fundamentally important thiophene carboxylic acids.

Early Syntheses of Thiophene Carboxylic Acids: The Pioneering Work

Following the isolation of thiophene, the scientific community embarked on the synthesis and characterization of its derivatives. While Viktor Meyer's initial work laid the foundation, the early 20th century saw significant progress in the preparation of thiophene carboxylic acids.

One of the earliest and most practical methods for the synthesis of thiophene-2-carboxylic acid (also known as 2-thenoic acid) involved the oxidation of 2-acetylthiophene.[3] This method remains a cornerstone of its laboratory and industrial preparation.[4]

The synthesis of thiophene-3-carboxylic acid (3-thenoic acid) proved to be more challenging due to the preferential electrophilic substitution at the 2- and 5-positions of the thiophene ring. Early syntheses were often multi-step processes.

A significant figure in the advancement of thiophene chemistry after Viktor Meyer was Wilhelm Steinkopf. His extensive work in the early 20th century, summarized in his 1941 book "Die Chemie des Thiophens," greatly expanded the understanding of thiophene and its derivatives, including the synthesis of various substituted thiophenecarboxylic acids.[5][6] For instance, Steinkopf and his collaborators developed methods for the synthesis of methylthiophenecarboxylic acids.[6]

Key Historical Synthetic Methodologies

Several foundational synthetic reactions have been pivotal in the history of thiophene carboxylic acid preparation.

Paal-Knorr Thiophene Synthesis: First reported in 1884, this method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀), to form a substituted thiophene.[1][7][8] While not directly producing carboxylic acids, this method was crucial for creating substituted thiophene rings that could be further functionalized.

Fiesselmann Thiophene Synthesis: Developed by Hans Fiesselmann in the 1950s, this versatile synthesis allows for the preparation of 3-hydroxy-2-thiophenecarboxylic acid derivatives from the condensation of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base.[1][7]

Gewald Aminothiophene Synthesis: Reported by Karl Gewald in 1966, this reaction provides a route to 2-aminothiophenes by the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[1][7] The resulting 2-aminothiophenes can be precursors to various thiophene carboxylic acid derivatives.

Data Presentation: Properties of Thiophene Carboxylic Acids

The following table summarizes key physical properties of the parent thiophene monocarboxylic acids.

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| Thiophene-2-carboxylic acid | Thiophene-2-carboxylic acid | 527-72-0 | C₅H₄O₂S | 128.15 | 125–127[3] |

| Thiophene-3-carboxylic acid | Thiophene-3-carboxylic acid | 88-13-1 | C₅H₄O₂S | 128.15 | 130-145[9] |

Experimental Protocols: Foundational Syntheses

To provide a practical understanding of the historical chemistry, detailed experimental protocols for key reactions are presented below.

The Indophenin Test for Thiophene

This historical test, which led to the discovery of thiophene, is a qualitative method to detect its presence.[1]

Protocol:

-

Place a small amount of the sample to be tested (e.g., commercial benzene) in a test tube.

-

Add a crystal of isatin to the sample.

-

Carefully add concentrated sulfuric acid to the mixture.

-

Gently agitate the test tube.

-

Observation: The formation of a deep blue to greenish-blue color indicates the presence of thiophene or its derivatives. The absence of a color change suggests the absence of thiophene.[1]

Synthesis of Thiophene-2-carboxylic Acid via Haloform Reaction of 2-Acetylthiophene

This widely used method provides a reliable route to thiophene-2-carboxylic acid.[4]

Materials:

-

2-Acetylthiophene

-

Sodium hypochlorite solution (commercial bleach)

-

Sodium hydroxide

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Water

Protocol:

-

In a flask equipped with a stirrer, dissolve 2-acetylthiophene in a suitable solvent.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of sodium hypochlorite and sodium hydroxide while maintaining a low temperature.

-

Stir the reaction mixture vigorously until the reaction is complete (monitoring by TLC is recommended).

-

Separate the aqueous layer and wash it with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer with concentrated hydrochloric acid until a precipitate forms.

-

Collect the precipitate by filtration and wash it with cold water.

-

Recrystallize the crude product from hot water to obtain pure thiophene-2-carboxylic acid as a white solid.[4]

Mandatory Visualizations

To illustrate the key concepts discussed, the following diagrams are provided.

Caption: Logical flow of Viktor Meyer's discovery of thiophene.

Caption: Simplified workflow of the Paal-Knorr thiophene synthesis.

Thiophene Carboxylic Acids in Drug Development: A Historical Perspective

The isosteric relationship between the thiophene and benzene rings, where the sulfur atom replaces a '-CH=CH-' group, has made thiophene a "privileged scaffold" in drug discovery.[10] This allows for the modification of a drug's pharmacological and physicochemical properties without drastically altering its interaction with biological targets.

While the initial focus of thiophene chemistry was on synthesis and fundamental reactivity, the mid-20th century saw the emergence of thiophene derivatives in pharmaceuticals.[1] Early examples include the antihistamine methapyrilene.[1]

The development of drugs containing a thiophene carboxylic acid moiety or derived from it gained momentum in the latter half of the 20th century. These compounds have been investigated for a wide range of biological activities, including:

-

Anti-inflammatory agents: Several non-steroidal anti-inflammatory drugs (NSAIDs) incorporate a thiophene ring, often as a carboxylic acid or a derivative.[11]

-

Antimicrobial agents: Thiophene derivatives have shown promise as antibacterial and antifungal agents.[10]

-

Anticancer agents: The thiophene scaffold is present in a number of anticancer drugs.[10]

For instance, Suprofen, an NSAID, is synthesized from thiophene-2-carboxylic acid.[4] The discovery of potent biological activities in these early compounds fueled further research and development, leading to a significant number of approved drugs containing the thiophene nucleus.[10]

While early studies on the mechanism of action were limited, modern research has elucidated how some thiophene-based drugs interact with their biological targets. For example, some thiophene derivatives with anti-inflammatory properties are known to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[11] The investigation of signaling pathways is a more recent endeavor, with studies on newer thiophene-based drugs, such as Ebola virus entry inhibitors, beginning to unravel their complex mechanisms of action at the molecular level.[1]

This technical guide provides a foundational understanding of the discovery and historical development of thiophene carboxylic acids, highlighting their enduring importance in organic synthesis and medicinal chemistry. The journey from a curious impurity in benzene to a cornerstone of modern drug discovery underscores the significance of fundamental chemical research.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thiophene - Wikipedia [en.wikipedia.org]

- 3. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. api.pageplace.de [api.pageplace.de]

- 6. geca.area.ge.cnr.it [geca.area.ge.cnr.it]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Spectroscopic Profile of 2-Chlorothiophene-3-Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-chlorothiophene-3-carboxylic acid (C₅H₃ClO₂S), a molecule of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental spectra for this specific isomer in public databases, this document presents a combination of predicted data based on analogous compounds and established spectroscopic principles.

Molecular Structure and Properties

This compound is a substituted thiophene derivative with a molecular weight of 162.59 g/mol .[1] The presence of the thiophene ring, a carboxylic acid group, and a chlorine atom gives rise to a unique spectroscopic fingerprint.

Molecular Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds, including 3-chlorothiophene-2-carboxylic acid and 5-chlorothiophene-2-carboxylic acid, as well as general spectroscopic correlation tables.

¹H NMR Spectroscopy (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Protons | Predicted Coupling Constant (J, Hz) |

| ~11-12 | Singlet (broad) | 1H (COOH) | - |

| ~7.5-7.7 | Doublet | 1H (H5) | JH4-H5 ≈ 5-6 Hz |

| ~7.1-7.3 | Doublet | 1H (H4) | JH4-H5 ≈ 5-6 Hz |

Note: The chemical shifts of the thiophene protons are influenced by the electron-withdrawing effects of both the chlorine and carboxylic acid groups.

¹³C NMR Spectroscopy (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Carbon Atom |

| ~165-170 | C=O (Carboxylic Acid) |

| ~130-135 | C2 (C-Cl) |

| ~128-132 | C3 (C-COOH) |

| ~125-130 | C4 or C5 |

| ~125-130 | C5 or C4 |

Note: The specific assignments of C4 and C5 would require experimental data or more detailed computational analysis.

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2500-3300 | O-H stretch (Carboxylic Acid) | Broad, Strong |

| ~1700-1720 | C=O stretch (Carboxylic Acid) | Strong |

| ~1600-1650 | C=C stretch (Thiophene ring) | Medium |

| ~1400-1450 | C-O-H bend | Medium |

| ~1200-1300 | C-O stretch | Strong |

| ~700-800 | C-Cl stretch | Medium-Strong |

Mass Spectrometry (MS) (Predicted)

| m/z | Ion | Notes |

| 162/164 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |

| 145/147 | [M-OH]⁺ | Loss of the hydroxyl radical. |

| 117/119 | [M-COOH]⁺ | Loss of the carboxylic acid group. |

| 89 | [C₄H₂S]⁺ | Further fragmentation of the thiophene ring. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a standard NMR spectrometer (e.g., Bruker, JEOL) with a proton frequency of at least 300 MHz.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a one-pulse proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: pulse angle 30-90°, relaxation delay 1-5 s.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans and a longer experimental time are typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals for ¹H NMR. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample with dry potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method. For a solid sample, this could be through a direct insertion probe or by dissolving it in a suitable solvent for techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Electron Impact (EI) is also a common method for volatile compounds.

-

Instrumentation: Use a mass spectrometer (e.g., quadrupole, time-of-flight, or magnetic sector).

-

Ionization:

-

Electron Impact (EI): The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Electrospray Ionization (ESI): The sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets that desolvate to produce ions.

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to 2-Chlorothiophene-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-chlorothiophene-3-carboxylic acid, a heterocyclic building block with potential applications in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, synthesis, spectroscopic data, and potential applications, presented in a format tailored for scientific professionals.

Chemical Identity and Physicochemical Properties

This compound is a disubstituted thiophene derivative. Its core structure consists of a five-membered aromatic thiophene ring, substituted with a chlorine atom at the 2-position and a carboxylic acid group at the 3-position.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 53935-71-0 | [1][2] |

| Molecular Formula | C₅H₃ClO₂S | [1][2] |

| Molecular Weight | 162.59 g/mol | [1][2] |

| Boiling Point | 280.9°C at 760 mmHg (Predicted) | [2] |

| Appearance | White to off-white solid (Typical) | N/A |

| Solubility | Soluble in organic solvents such as methanol, DMSO. | N/A |

Synthesis of this compound

Representative Experimental Protocol: Synthesis via Lithiation-Carboxylation

This protocol describes a plausible method starting from 2,3-dichlorothiophene, where one chlorine atom is selectively replaced.

Materials:

-

2,3-Dichlorothiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry diethyl ether or tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and purification (e.g., ethyl acetate)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer is charged with 2,3-dichlorothiophene and dry diethyl ether or THF under a nitrogen atmosphere.

-

Lithiation: The solution is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath. A solution of n-butyllithium in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for a specified period (e.g., 1-2 hours) to ensure complete lithiation. The lithium-halogen exchange is expected to occur preferentially at the more reactive 2-position of the thiophene ring.

-

Carboxylation: An excess of crushed dry ice is added portion-wise to the reaction mixture. The dry ice should be added carefully to control the exothermic reaction. The mixture is allowed to slowly warm to room temperature with continuous stirring.

-

Work-up: Once at room temperature, the reaction is quenched by the addition of water. The organic solvent is removed under reduced pressure. The aqueous residue is washed with a nonpolar organic solvent (e.g., hexanes) to remove any unreacted starting material.

-

Acidification and Extraction: The aqueous layer is acidified to a low pH (e.g., pH 1-2) with a concentrated hydrochloric acid solution, leading to the precipitation of the carboxylic acid. The product is then extracted with an organic solvent such as ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.

-

Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the final product in high purity.

Caption: Synthetic pathway for this compound.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, the expected spectroscopic characteristics can be predicted based on the analysis of its structural features and comparison with related compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Carboxylic Acid Proton (COOH): A broad singlet in the range of 10-13 ppm. - Thiophene Protons (H4, H5): Two doublets in the aromatic region (approx. 7.0-8.0 ppm), showing coupling to each other. |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the range of 165-175 ppm. - Thiophene Carbons: Four signals in the aromatic region (approx. 120-140 ppm). The carbon bearing the chlorine (C2) and the carbon bearing the carboxylic acid (C3) will be deshielded. |

| IR Spectroscopy | - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. - C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹. - C-Cl Stretch: A signal in the fingerprint region, typically 600-800 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z 162, with an M+2 isotope peak at m/z 164 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope. - Major Fragments: Loss of COOH (m/z 117/119), and other fragments characteristic of the thiophene ring. |

Applications in Research and Drug Development

Thiophene-based carboxylic acids are valuable intermediates in the synthesis of pharmaceuticals and functional materials. While specific applications of this compound are not extensively documented, its structural motifs suggest potential utility in several areas:

-

Scaffold for Bioactive Molecules: The thiophene ring is a well-known bioisostere for the benzene ring and is present in numerous approved drugs. The carboxylic acid and chlorine substituents provide handles for further chemical modifications, allowing for the construction of diverse molecular libraries for drug discovery screening.

-

Synthesis of Fused Heterocycles: The functional groups on this molecule make it a suitable precursor for the synthesis of thieno-fused heterocyclic systems, which are of interest in medicinal chemistry and materials science.

-

Metal-Organic Frameworks (MOFs) and Coordination Polymers: Carboxylic acids can act as ligands for metal ions, and this molecule could potentially be used to construct novel MOFs with interesting electronic or catalytic properties.

A study on the related isomer, 3-chlorothiophene-2-carboxylic acid, has shown that its metal complexes exhibit anticancer activity, suggesting a potential avenue of investigation for derivatives of this compound.[4]

Caption: Potential applications of this compound.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is predicted to be harmful if swallowed or inhaled, and may cause skin and serious eye irritation.[1] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a summary of the available information on this compound. Further research is warranted to fully characterize this compound and explore its potential in various scientific and industrial applications.

References

- 1. This compound | C5H3ClO2S | CID 3662728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 53935-71-0 | this compound - Moldb [moldb.com]

- 3. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 4. Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes - ProQuest [proquest.com]

An In-depth Technical Guide to the Stability and Reactivity of 2-Chlorothiophene-3-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical stability and reactivity of 2-chlorothiophene-3-carboxylic acid (CAS No. 53935-71-0).[1][2] It is a valuable heterocyclic building block in medicinal chemistry and materials science. This document consolidates available data on its physical and chemical properties, storage and handling requirements, and key reactivity patterns. Detailed information on its incompatibilities and hazardous decomposition products is also presented to ensure safe laboratory practices. The guide includes illustrative diagrams of its reactivity and experimental workflows to provide a practical understanding for researchers and drug development professionals.

Chemical and Physical Properties

This compound is a solid heterocyclic compound.[1] Its structure consists of a thiophene ring substituted with a chlorine atom at the 2-position and a carboxylic acid group at the 3-position. The precise physical and chemical properties have not been exhaustively investigated, but data aggregated from various sources are summarized below.[3]

| Property | Value | Source(s) |

| CAS Number | 53935-71-0 | [4] |

| Molecular Formula | C₅H₃ClO₂S | [1][4] |

| Molecular Weight | 162.59 g/mol | [1][4] |

| Appearance | Light yellow powder/solid | [5] |

| Purity | Typically ≥97% or ≥98% | [1] |

| Melting Point | Data not available for this isomer. The related isomer, 5-chlorothiophene-2-carboxylic acid, has a melting point of 154-158 °C. | |

| Solubility | No quantitative data available. Expected to have limited solubility in water and better solubility in organic solvents. | |

| pKa | No experimental data available. The presence of the electron-withdrawing chlorine atom is expected to increase its acidity compared to thiophene-3-carboxylic acid. |

Stability and Safe Handling

Proper storage and handling are crucial to maintain the integrity of this compound and ensure laboratory safety.

Stability: The compound is generally stable under normal, recommended storage conditions.[6] However, certain conditions should be avoided to prevent degradation.

-

Conditions to Avoid: Avoid exposure to moisture, dust generation, excess heat, open flames, and other sources of ignition.[3][6][7]

-

Storage: It should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[5][7]

Hazardous Decomposition: In the event of a fire, or upon decomposition, this compound can release hazardous substances.[3]

-

Decomposition Products: Combustion can produce toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), sulfur oxides (SOx), hydrogen chloride (HCl) gas, and phosgene.[3][6]

Incompatibilities: The compound can react vigorously with certain classes of chemicals. Contact with these should be avoided.

-

Incompatible Materials: Strong oxidizing agents, strong bases, acids, acid chlorides, and acid anhydrides.[3][6]

Caption: Chemical incompatibilities of this compound.

Reactivity Profile

The reactivity of this compound is governed by three main features: the carboxylic acid group, the electron-deficient thiophene ring, and the chlorine substituent.

1. Carboxylic Acid Group: This functional group is the primary site for reactions such as esterification, amidation, and reduction. The reactivity of the carbonyl carbon is influenced by the electron-withdrawing nature of the adjacent thiophene ring, making it susceptible to nucleophilic acyl substitution.[8] In general, reactions convert the carboxylic acid into derivatives of lower energy, such as esters and amides.[8]

2. Thiophene Ring: The thiophene ring is aromatic, but the presence of the electron-withdrawing chloro and carboxylic acid groups deactivates it towards electrophilic aromatic substitution. Reactions like nitration or halogenation would require harsh conditions and may not be selective. Conversely, the ring is more susceptible to nucleophilic aromatic substitution, particularly at the position activated by the chloro group.

3. Chloro Substituent: The chlorine atom can be displaced by strong nucleophiles via nucleophilic aromatic substitution (SₙAr) mechanisms. It can also participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

Caption: Key reactive sites on the this compound molecule.

Experimental Protocols & Synthetic Applications

General Synthesis of Chlorothiophene Carboxylic Acids: A common strategy involves the metallation of a halogenated thiophene followed by quenching with carbon dioxide. For example, a related isomer can be formed via a Grignard reaction followed by carbonation.[9][10]

Example Experimental Workflow: Esterification The following provides a generalized workflow for the esterification of this compound, a common reaction in drug development to modify solubility and pharmacokinetic properties.

Caption: A generalized workflow for the synthesis of an ester derivative.

Toxicological Information and Hazards

It is crucial to be aware of the toxicological properties of this compound. Based on aggregated GHS data, the compound presents several hazards.[4]

-

Acute Toxicity: Harmful if swallowed or if inhaled.[4]

-

Skin Contact: Causes skin irritation.[4]

-

Eye Contact: Causes serious eye damage.[4]

Users should handle this chemical in a well-ventilated area, preferably in a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][5]

Conclusion

This compound is a stable compound under proper storage conditions but is incompatible with strong bases, oxidizing agents, and other acidic compounds. Its reactivity is centered around the carboxylic acid moiety and the C-Cl bond, making it a versatile building block for creating more complex molecules through reactions like esterification, amidation, and cross-coupling. A thorough understanding of its stability, reactivity, and associated hazards is essential for its safe and effective use in research and development.

References

- 1. 53935-71-0 | this compound - Moldb [moldb.com]

- 2. This compound | 53935-71-0 [chemicalbook.com]

- 3. capotchem.cn [capotchem.cn]

- 4. This compound | C5H3ClO2S | CID 3662728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 10. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

An In-depth Technical Guide to 2-Chlorothiophene-3-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-chlorothiophene-3-carboxylic acid, a key heterocyclic building block in organic synthesis and drug discovery. It details its chemical properties, identifies key suppliers, and outlines general synthetic and analytical approaches.

Core Compound Properties

This compound (CAS No: 53935-71-0) is a chlorinated thiophene derivative with the molecular formula C₅H₃ClO₂S and a molecular weight of 162.59 g/mol .[1][2] Its structure features a thiophene ring substituted with a chlorine atom at the 2-position and a carboxylic acid group at the 3-position.

| Property | Value | Source |

| CAS Number | 53935-71-0 | [1][2] |

| Molecular Formula | C₅H₃ClO₂S | [1][2] |

| Molecular Weight | 162.59 g/mol | [1][2] |

| Boiling Point | 280.9°C at 760 mmHg | [2] |

| Purity (Typical) | ≥97% | [3] |

Key Suppliers of this compound

The following table summarizes key suppliers of this compound, with typical purity levels and available quantities. Researchers should note that purity and impurity profiles can vary between batches and suppliers, and it is recommended to request a certificate of analysis for critical applications.

| Supplier | Purity | Available Quantities |

| Moldb | 98% | 250mg, 1g, 5g, 10g |

| BLD Pharm | Not specified | Inquire for details |

| CP Lab Chemicals | min 97% | 1g |

A logical workflow for selecting a suitable chemical supplier for research and development is outlined below. This process emphasizes the importance of verifying product quality and ensuring a stable supply chain.

Experimental Protocols

General Synthetic Approach (Hypothetical):

-

Preparation of 2-Chlorothiophene: The synthesis would likely start from commercially available 2-chlorothiophene.

-

Metalation: 2-Chlorothiophene would be treated with a strong base, such as n-butyllithium or a Grignard reagent, at low temperatures (e.g., -78°C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to deprotonate the 3-position.

-

Carboxylation: The resulting organometallic intermediate would then be quenched with solid carbon dioxide (dry ice) to introduce the carboxylic acid group.

-